![molecular formula C25H19F2NO3 B2567620 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-15-4](/img/structure/B2567620.png)
3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinolinone derivative. Quinolinones are a class of organic compounds that contain a quinoline (a heterocyclic aromatic organic compound) and a ketone. The presence of the ethoxybenzoyl, fluorophenylmethyl, and dihydroquinolinone groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, with the ethoxybenzoyl and fluorophenylmethyl groups attached at the 3 and 1 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic carbonyl group in the quinolinone core, as well as the presence of the electron-withdrawing fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the nonpolar aromatic rings could give this compound unique solubility properties .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Systems
Quinoline derivatives, including compounds similar to 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, are known for their efficiency as fluorophores. These compounds are widely used in biochemistry and medicine to study various biological systems. Their structure, containing fused aromatic systems with heteroatoms, makes them suitable for DNA fluorophore applications, where there's a continuous search for compounds that are more sensitive and selective (Aleksanyan & Hambardzumyan, 2013).
Tubulin Polymerization Inhibitors for Anticancer Activity
Some derivatives of quinolin-4-one have been identified as tubulin polymerization inhibitors, which is a promising mechanism for anticancer activity. These compounds have shown significant antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. The inhibition of tubulin polymerization leads to cell cycle arrest, suggesting these derivatives' potential as anticancer agents (Minegishi et al., 2015).
Antimicrobial Activity
Certain quinazoline derivatives, including those structurally related to this compound, exhibit antimicrobial activity. These compounds have been synthesized and tested against a range of microorganisms, indicating their potential use in developing new antimicrobial agents. The activity is attributed to the specific structural features of the quinazoline ring, suggesting that modifications in this structure could yield compounds with enhanced antimicrobial properties (Xu et al., 2007).
Synthetic Applications in Drug Discovery
The compound's structural framework is relevant in the synthesis of intermediates for drug discovery, highlighting its role in the development of novel therapeutic agents. Improvements in synthetic routes for compounds structurally related to this compound have been reported, demonstrating the importance of optimizing synthesis for efficient drug discovery processes (Nishimura & Saitoh, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-19-10-7-16(8-11-19)24(29)21-15-28(14-17-5-3-4-6-22(17)27)23-12-9-18(26)13-20(23)25(21)30/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHWPYUPKJIAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
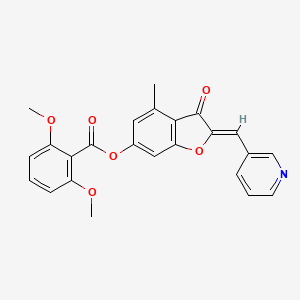
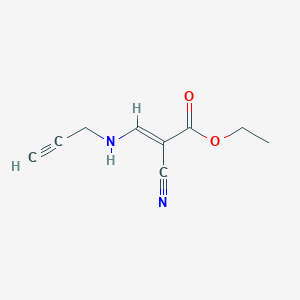
![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)
![3-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567542.png)
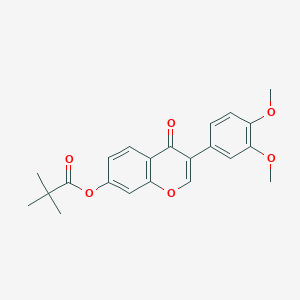
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)

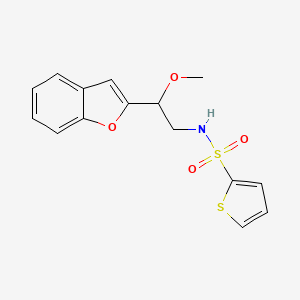
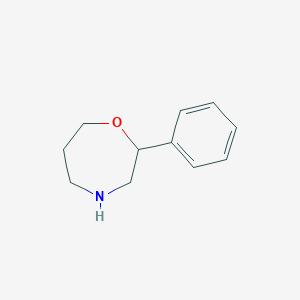

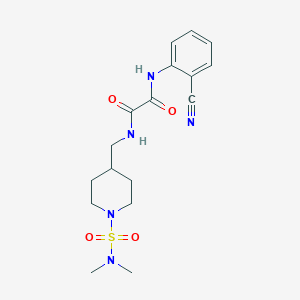
![2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2567554.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2567557.png)
![7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2567558.png)
